molecular formula C26H31N3O3S B3008629 3-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]-1-phenyl-1-propanone CAS No. 691858-11-4

3-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]-1-phenyl-1-propanone

Cat. No. B3008629
CAS RN: 691858-11-4
M. Wt: 465.61
InChI Key: RSWDVAMNEDSGJR-UHFFFAOYSA-N
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Description

3-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]-1-phenyl-1-propanone is a useful research compound. Its molecular formula is C26H31N3O3S and its molecular weight is 465.61. The purity is usually 95%.
BenchChem offers high-quality 3-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]-1-phenyl-1-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]-1-phenyl-1-propanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Transformations

Research into the chemical structure and reactions related to 3-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]-1-phenyl-1-propanone has led to several findings. One study detailed the reaction of similar compounds with hydrogen sulfide and acids, resulting in unique products through intramolecular rearrangement, demonstrating the compound's potential in chemical synthesis and transformations (Klimenko et al., 1986). Another research discussed the transformation of 3,4-Dihydro-4-quinazolinylmethyl alkyl ketones into quinolines, highlighting the compound's role in generating heterocyclic compounds (Higashino et al., 1978).

Synthesis of Novel Compounds

Studies have also focused on the synthesis of novel compounds using derivatives of this chemical. For example, research demonstrated the creation of new compounds like 2-phenylquinoline and 1,2,3,4-tetrahydroacridine, which were synthesized using related quinazolinyl compounds (Higashino & Suzuki, 1978). Another study successfully synthesized 2-Sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, indicating the versatility of the compound in producing heterocyclic systems with potential biological activities (Markosyan et al., 2015).

Potential Biological and Antimicrobial Applications

The compound has shown promise in biological and pharmaceutical research. Studies have synthesized analogs like 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, which were evaluated as potential inhibitors of thymidylate synthase, an enzyme critical in DNA synthesis, and showed antitumor and antibacterial potential (Gangjee et al., 1996).

Other Applications

Additionally, studies have explored the use of related compounds in creating new heterocyclic systems, demonstrating the chemical's utility in generating novel molecular structures for diverse applications (Srinivas et al., 2004).

properties

IUPAC Name

3-(3-cycloheptyl-4-imino-6,7-dimethoxyquinazolin-2-yl)sulfanyl-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3S/c1-31-23-16-20-21(17-24(23)32-2)28-26(29(25(20)27)19-12-8-3-4-9-13-19)33-15-14-22(30)18-10-6-5-7-11-18/h5-7,10-11,16-17,19,27H,3-4,8-9,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWDVAMNEDSGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCCC(=O)C3=CC=CC=C3)C4CCCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]-1-phenyl-1-propanone

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